

Velutin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Velutin is a naturally occurring flavone, a class of polyphenolic compounds widely distributed in the plant kingdom. First identified in the 1970s, it has since been isolated from various sources, including Xylosma **velutin**a, açaí fruit (Euterpe oleracea), and Korean Mistletoe.[1][2][3] Chemically known as 4',5-Dihydroxy-3',7-dimethoxyflavone, **velutin** has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[4] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, anti-melanogenic, and antiviral properties.[2] This technical guide provides a comprehensive overview of the discovery and history of **velutin**, its physicochemical properties, and its diverse biological functions. It details the experimental protocols used to characterize its effects and summarizes key quantitative data. Furthermore, this guide elucidates the molecular signaling pathways modulated by **velutin**, offering insights into its mechanisms of action for professionals in drug discovery and development.

Discovery and Physicochemical Properties

Velutin was first reported as a new flavone in the early 1970s. It was later isolated from the plant Xylosma **velutin**a (Flacourtiaceae) and subsequently identified in other natural sources, including the pulp of açaí fruit and Korean Mistletoe, where it exists as an aglycone of homoflavoyadorinin B.



Chemical Identity:

- IUPAC Name: 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4one
- Synonyms: 4',5-Dihydroxy-3',7-dimethoxyflavone, Luteolin 7,3'-dimethyl ether,
 Flavoyadorigenin B

Chemical Class: Flavone

Table 1: Physicochemical Properties of Velutin

Property	Value	Reference(s)
CAS Number	25739-41-7	
Molecular Formula	C17H14O6	-
Molar Mass	314.29 g⋅mol ⁻¹	
Appearance	Not specified in reviewed literature	_
Solubility	Soluble in DMSO (50 mg/mL)	-

Biological Activities and Pharmacological Effects

Velutin exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary effects are centered on the modulation of inflammatory and melanogenic pathways.

Anti-Inflammatory Activity

Velutin is a potent anti-inflammatory agent. Studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that **velutin** is more effective than other structurally similar flavones, such as luteolin and apigenin, at inhibiting the production of pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6). This activity is primarily mediated through the inhibition of two major signaling pathways: Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK). **Velutin** blocks the degradation of the inhibitor of



NF- κ B (I κ B α), preventing NF- κ B's translocation to the nucleus, and also inhibits the phosphorylation of p38 and JNK, key components of the MAPK pathway.

Anti-Melanogenic (Skin-Whitening) Activity

Velutin demonstrates significant anti-melanogenic properties by inhibiting melanin biosynthesis. It acts as an inhibitor of tyrosinase, a key enzyme in the melanin production cascade that catalyzes the conversion of L-tyrosine to L-DOPA. Its ability to suppress melanogenesis without significant cytotoxicity in melanoma cells makes it a promising candidate for treating hyperpigmentation disorders and for use in cosmetic applications.

Antioxidant Activity

Like many flavonoids, **velutin** possesses antioxidant capabilities, contributing to its protective effects against cellular damage. Its ability to scavenge free radicals has been demonstrated in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging test.

Antiviral and Anticancer Potential

Emerging research has highlighted **velutin**'s broader therapeutic potential. It has shown potent pan-enteroviral inhibitory activity by targeting the 3C protease, a key viral enzyme, while also mitigating the virus-induced inflammatory response. In vivo studies in mouse models confirmed that **velutin** can effectively suppress viral replication. Furthermore, **velutin** has exhibited cytotoxicity against several cancer cell lines, including liver (Hep G2), lung (A549), and breast (MCF-7) cancer cells, suggesting potential applications in oncology.

Table 2: Summary of Quantitative Biological Data for Velutin

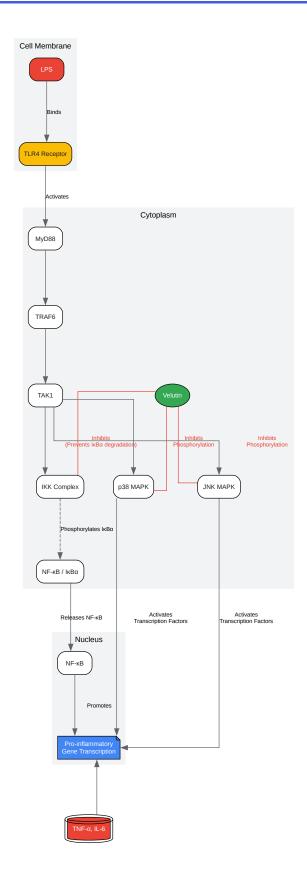


Activity	Assay/Model	Measurement	Value	Reference(s)
Anti- inflammatory	NF-кВ activation (SEAP reporter assay) in RAW- blue cells	IC50	2.0 μΜ	
Anticancer	Cytotoxicity against Hep G2 cells (liver cancer)	IC50	34.00 μg/mL	
Anticancer	Cytotoxicity against A549 cells (lung cancer)	IC50	30.85 μg/mL	
Anticancer	Cytotoxicity against MCF-7 cells (breast cancer)	IC50	41.33 μg/mL	

Key Signaling Pathways Modulated by Velutin

Velutin exerts its biological effects by interacting with specific molecular targets within cellular signaling cascades. The most well-characterized of these is the LPS-induced inflammatory pathway.





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Velutin's Inhibition of LPS-Induced Inflammatory Signaling Pathways.



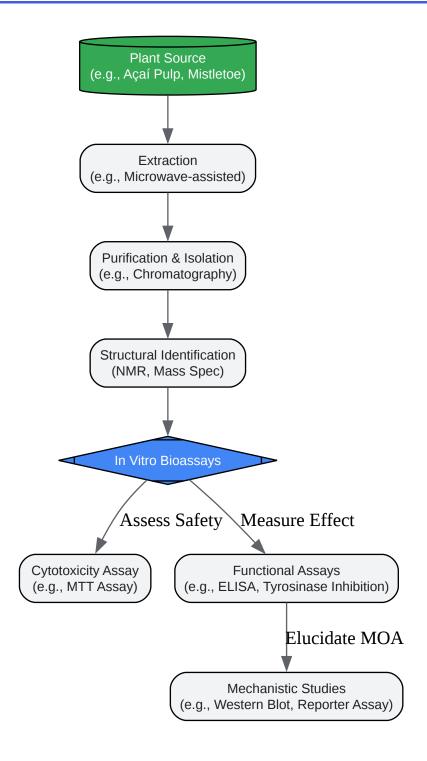
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of **velutin**.

General Experimental Workflow

The investigation of a natural product like **velutin** typically follows a structured workflow from extraction to bioactivity assessment.





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General workflow for the isolation and characterization of **Velutin**.

Protocol: Anti-Inflammatory Activity in Macrophages

This protocol is adapted from studies investigating **velutin**'s effect on LPS-induced cytokine production in RAW 264.7 macrophages.



- Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **velutin** (e.g., 2.5, 5, 10, 20 μ M) or vehicle (DMSO) for 1 hour.
- Stimulation: Induce inflammation by adding LPS (1 μg/mL) to the wells and incubate for 24 hours.
- Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove debris.
- Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-only control. Determine the IC₅₀ value if applicable.

Protocol: NF-kB Activation Reporter Assay

This protocol measures the inhibitory effect of **velutin** on NF-kB activation using a secreted embryonic alkaline phosphatase (SEAP) reporter cell line.

- Cell Culture: Use RAW-Blue[™] cells, which are engineered with a SEAP reporter gene under the control of an NF-κB-inducible promoter.
- Treatment and Stimulation: Seed cells as per the manufacturer's protocol. Pre-treat with **velutin** at various concentrations for 1 hour, followed by stimulation with LPS.
- Incubation: Incubate the cells for 24 hours to allow for SEAP expression and secretion.
- SEAP Detection: Collect the supernatant and measure SEAP activity using a chemiluminescent substrate like QUANTI-Blue™.



• Data Analysis: Measure absorbance or luminescence and normalize the results to the LPS-stimulated control to determine the dose-dependent inhibition of NF-kB activation.

Protocol: Anti-Melanogenesis and Tyrosinase Activity

This protocol is based on methods used to assess the skin-whitening potential of **velutin** in B16F10 melanoma cells.

- Cell Viability (MTT Assay):
 - Seed B16F10 cells in a 96-well plate (1 x 10⁴ cells/well).
 - After 24 hours, treat cells with various concentrations of velutin for 48 hours.
 - Add MTT solution (0.5 mg/mL) and incubate for 4 hours.
 - Dissolve the resulting formazan crystals in DMSO and measure absorbance at 540 nm to assess cytotoxicity.
- Melanin Content Measurement:
 - Treat cells with a non-toxic concentration of **velutin** in the presence of a melanogenesis stimulator like α -Melanocyte-Stimulating Hormone (α -MSH).
 - After 48-72 hours, lyse the cells with NaOH.
 - Measure the absorbance of the lysate at 405 nm and compare it to a standard curve of synthetic melanin. Normalize to the total protein content.
- Mushroom Tyrosinase Activity Assay (In Vitro):
 - In a 96-well plate, combine mushroom tyrosinase enzyme and L-tyrosine substrate in a phosphate buffer.
 - Add various concentrations of velutin. Kojic acid can be used as a positive control.
 - Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.



Calculate the percentage of tyrosinase inhibition.

Protocol: Antioxidant Activity (ABTS Assay)

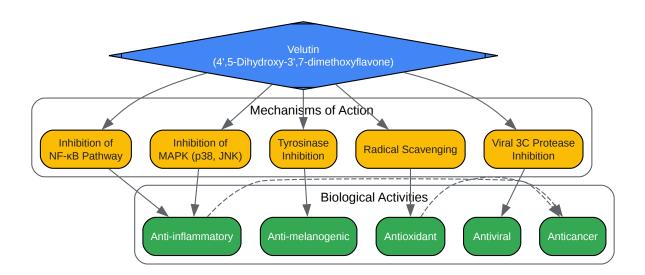
This protocol describes a common method for evaluating radical scavenging activity.

- ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
- Assay Preparation: Dilute the ABTS⁺ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
- Scavenging Reaction: Add a small volume of the velutin solution (at various concentrations) to the diluted ABTS⁺ solution.
- Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition of the ABTS radical and compare it to a standard antioxidant like ascorbic acid or Trolox.

Conclusion and Future Directions

Velutin is a multifaceted flavone with well-documented anti-inflammatory and anti-melanogenic properties, underpinned by its ability to modulate key cellular signaling pathways like NF-κB and MAPK. Its demonstrated efficacy in preclinical models, combined with emerging evidence of its antiviral and anticancer potential, positions it as a strong candidate for further investigation in drug development. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, bioavailability, and long-term safety in in vivo models. The development of novel formulations or synthetic analogs could further enhance its therapeutic efficacy, paving the way for its potential use in treating a variety of inflammatory conditions, pigmentation disorders, and other diseases.





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Relationship between Velutin's mechanisms and its bioactivities.

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- To cite this document: BenchChem. [Velutin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192640#discovery-and-history-of-the-flavone-velutin]



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